2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid
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Overview
Description
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid is 1S/C14H8F4O2/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid include a molecular weight of 284.21. More specific properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Application : The compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Results : Trifluoromethylpyridine derivatives are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
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Chemical Synthesis
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Catalysis
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Pharmaceutical Research
Safety And Hazards
2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-fluoro-5-[4-(trifluoromethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-6-3-9(7-11(12)13(19)20)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKYUIBYXWKTRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681152 |
Source
|
Record name | 4-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(4-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1179671-81-8 |
Source
|
Record name | 4-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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